5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

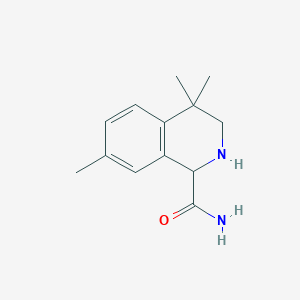

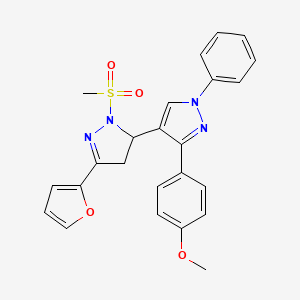

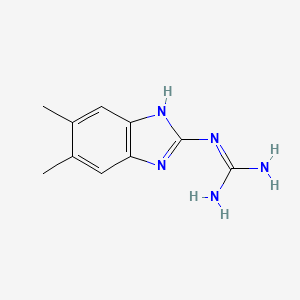

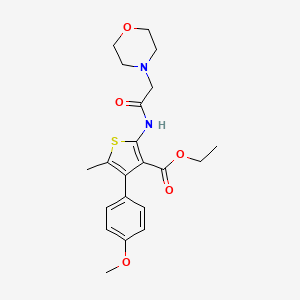

The compound "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex molecule that appears to be related to the family of indazole derivatives. Indazoles are heterocyclic compounds known for their varied biological activities, which make them of interest in pharmaceutical research and development. The structure of the compound suggests potential interactions with biological systems, possibly influencing processes such as apoptosis in vascular smooth muscle cells, as seen with related compounds .

Synthesis Analysis

While the specific synthesis of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is not detailed in the provided papers, a related compound, "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," was synthesized from a furyl-containing cyclohexanone derivative using hydrazine hydrate and acetic acid in an ethanol solution. The reaction involved heating to reflux and resulted in the formation of hexahydroindazole-3-one as white crystals . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing nitrogen atoms. The presence of various substituents, such as the furyl group, methoxyphenyl group, and methylsulfonyl group, can significantly alter the chemical and biological properties of these molecules. The specific arrangement and types of substituents in "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would be expected to influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The provided papers do not detail the chemical reactions of the compound , but related compounds have been used in the context of preventing apoptosis in vascular smooth muscle cells . This suggests that the compound may interact with cellular components or signaling pathways to exert its effects. Further studies would be required to elucidate the specific chemical reactions and mechanisms of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely based on their specific substituents. For example, the compound "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one" was obtained as white crystals , indicating a solid state at room temperature with a certain degree of crystallinity. The solubility, melting point, and stability of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would depend on its molecular structure and would need to be determined experimentally. These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The research efforts have focused on synthesizing various derivatives of bipyrazole compounds and evaluating their biological activities. One study explored the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazoles and other related compounds to investigate their potential as antiplatelet agents. Although the inhibition of tumor cells by the tested compound was not significant, the research on their antiplatelet activities was ongoing, indicating a continued interest in understanding their biological effects (湯先佑, 2006).

Antimycobacterial Properties

Another area of research has involved assessing the antimycobacterial properties of furan-containing compounds. For instance, a study synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them for activity against Mycobacterium tuberculosis. The results showed that 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, were effective inhibitors, highlighting the potential of such compounds in treating tuberculosis (A. K. Bakkestuen, L. Gundersen, B. T. Utenova, 2005).

Corrosion Inhibition

The inhibition of corrosion in metals has been another significant application area. Research into bipyrazolic type organic compounds, including derivatives similar to the compound , showed that these substances could serve as efficient corrosion inhibitors for pure iron in acidic media. This finding suggests their utility in protecting industrial materials and equipment from corrosive damage (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).

Antiapoptotic and Antiproliferative Activity

Derivatives of the compound have been explored for their potential in cancer therapy due to their antiapoptotic and antiproliferative activities. For example, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives have been identified as effective inhibitors against vascular smooth muscle cell apoptosis, suggesting their potential use in treating conditions like sepsis and septic shock (J. Lien, F. Lee, Li‐Jiau Huang, S. Pan, J. Guh, C. Teng, S. Kuo, 2002).

Enzyme Inhibition for Therapeutic Applications

The exploration of synthetic multifunctional amides, including those with structures similar to the compound of interest, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, making them candidates for Alzheimer's disease therapy. These compounds, through their enzyme inhibition activity, have shown promise as therapeutic agents, opening new avenues for drug development against neurodegenerative diseases (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, Qurat-Ul-Ain, I. Ahmad, R. Malik, M. Lodhi, Farmanullah Khan, M. Shahid, H. Fatima, 2017).

Propiedades

IUPAC Name |

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEHWDCHUUSWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)